molecular formula C9H8ClN3O2 B1619612 2-(chloromethyl)-1-methyl-5-nitro-1H-1,3-benzodiazole CAS No. 20443-39-4

2-(chloromethyl)-1-methyl-5-nitro-1H-1,3-benzodiazole

Cat. No.: B1619612
CAS No.: 20443-39-4
M. Wt: 225.63 g/mol
InChI Key: CHNOXQSJGAMOSS-UHFFFAOYSA-N
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Description

2-(chloromethyl)-1-methyl-5-nitro-1H-1,3-benzodiazole is a heterocyclic compound that contains a benzodiazole ring substituted with chloromethyl, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-1-methyl-5-nitro-1H-1,3-benzodiazole typically involves the chloromethylation of 1-methyl-5-nitro-1H-1,3-benzodiazole. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction conditions are generally acidic, which helps to protonate the formaldehyde carbonyl, making it more electrophilic and facilitating the attack by the aromatic pi-electrons of the benzodiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, safety measures must be in place to handle the toxic reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-1-methyl-5-nitro-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reductants.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Derivatives with various functional groups replacing the chloromethyl group.

    Reduction: Amino derivatives of the benzodiazole.

    Oxidation: Carboxyl derivatives of the benzodiazole.

Scientific Research Applications

2-(chloromethyl)-1-methyl-5-nitro-1H-1,3-benzodiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-1-methyl-5-nitro-1H-1,3-benzodiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloromethyl group can also form covalent bonds with nucleophilic sites in proteins or DNA, potentially disrupting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(chloromethyl)-1-methyl-5-nitro-1H-1,3-benzodiazole is unique due to the presence of both chloromethyl and nitro groups on the benzodiazole ring

Properties

IUPAC Name

2-(chloromethyl)-1-methyl-5-nitrobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-12-8-3-2-6(13(14)15)4-7(8)11-9(12)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNOXQSJGAMOSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70304865
Record name 2-(Chloromethyl)-1-methyl-5-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20443-39-4
Record name 2-(Chloromethyl)-1-methyl-5-nitro-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20443-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 167861
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020443394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20443-39-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167861
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Chloromethyl)-1-methyl-5-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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